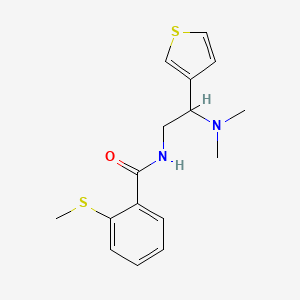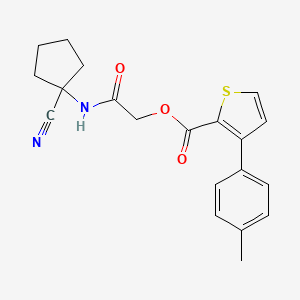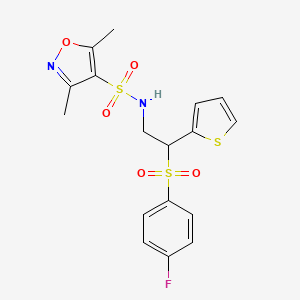![molecular formula C22H27Cl2N5O4S2 B2825235 N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(dipropylsulfamoyl)phenyl]formamido}acetamide CAS No. 392247-34-6](/img/structure/B2825235.png)
N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(dipropylsulfamoyl)phenyl]formamido}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(dipropylsulfamoyl)phenyl]formamido}acetamide is a complex organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(dipropylsulfamoyl)phenyl]formamido}acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with hydrazine to yield the hydrazinyl derivative. The final step involves the reaction of this intermediate with 4-(dipropylsulfamoyl)benzoyl chloride under controlled conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(dipropylsulfamoyl)phenyl]formamido}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(dipropylsulfamoyl)phenyl]formamido}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.
Mecanismo De Acción
The mechanism by which N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(dipropylsulfamoyl)phenyl]formamido}acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. For example, the compound may inhibit certain enzymes, leading to the disruption of cellular processes essential for the survival of cancer cells or pathogens.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-Dichlorophenyl)acetamide: This compound shares a similar aromatic structure but lacks the complex functional groups present in N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(dipropylsulfamoyl)phenyl]formamido}acetamide.
2,4-Dichloro-N-(ethyl(2-hydroxyethyl)carbamothioyl)benzamide: Another related compound with similar functional groups but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]-4-(dipropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27Cl2N5O4S2/c1-3-11-29(12-4-2)35(32,33)17-8-5-15(6-9-17)21(31)25-14-20(30)27-28-22(34)26-16-7-10-18(23)19(24)13-16/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,25,31)(H,27,30)(H2,26,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONFABHKYRJHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)NNC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2825154.png)

![N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2825158.png)

![2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2825160.png)
![1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid](/img/structure/B2825161.png)

![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2825163.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2825166.png)
![(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2825167.png)


![ethyl 5-cyclohexaneamido-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2825172.png)
